molecular formula C26H26N5NaO9S3 B14787021 2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-su lphonate (ammonium sodium salt)

2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-su lphonate (ammonium sodium salt)

Cat. No.: B14787021
M. Wt: 671.7 g/mol
InChI Key: BPSOMXDZJFRMBW-UHFFFAOYSA-M
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Description

2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate (ammonium sodium salt) is a complex organic compound known for its vibrant color properties. It is primarily used in the dye industry for paper shading and other applications requiring bright, stable colors .

Preparation Methods

The synthesis of 2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate involves several steps:

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. The reactions are carried out in controlled environments to ensure the stability and quality of the final product.

Chemical Reactions Analysis

2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate has several scientific research applications:

Mechanism of Action

The mechanism by which 2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate exerts its effects is primarily through its interaction with light. The compound absorbs specific wavelengths of light, which results in its characteristic color. The molecular structure, particularly the azo and benzothiazole groups, plays a crucial role in this light absorption process .

Comparison with Similar Compounds

Similar compounds include other azo dyes and benzothiazole derivatives. Compared to these, 2-4-1-(2-Methoxy-5-methyl-4-sulphonatophenyl)aminocarbonyl-2-oxopropylazophenyl-6-methylbenzothiazole-7-sulphonate is unique due to its specific combination of functional groups, which confer its distinct color properties and stability. Some similar compounds are:

These compounds share some structural similarities but differ in their specific functional groups and resulting properties.

Properties

Molecular Formula

C26H26N5NaO9S3

Molecular Weight

671.7 g/mol

IUPAC Name

sodium;azane;2-[4-[[1-(2-methoxy-5-methyl-4-sulfoanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C26H24N4O9S3.H3N.Na/c1-13-5-10-18-23(24(13)42(36,37)38)40-26(28-18)16-6-8-17(9-7-16)29-30-22(15(3)31)25(32)27-19-11-14(2)21(41(33,34)35)12-20(19)39-4;;/h5-12,22H,1-4H3,(H,27,32)(H,33,34,35)(H,36,37,38);1H3;/q;;+1/p-1

InChI Key

BPSOMXDZJFRMBW-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C(=C4)C)S(=O)(=O)O)OC)S(=O)(=O)[O-].N.[Na+]

Origin of Product

United States

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